molecular formula C22H25N7O2S B2685877 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 838893-79-1

8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2685877
CAS RN: 838893-79-1
M. Wt: 451.55
InChI Key: CTOXESMZUNUJRS-UHFFFAOYSA-N
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Description

8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25N7O2S and its molecular weight is 451.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research on the synthesis of purines as amplifiers of phleomycin against E. coli, which involved the study of various purine compounds, including the synthesis of related compounds (Brown et al., 1972).
  • A study on the synthesis of novel substituted pyridines and purines containing 2,4-thiazolidinedione, focusing on the chemical design and synthesis of these compounds from corresponding pyridines and purines (Kim et al., 2004).
  • Investigation into the novel synthesis methods for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, important heterocycles in pharmaceutical chemistry, which include compounds with antibacterial and fungicidal activity (Osyanin et al., 2014).

Biological and Pharmacological Applications

  • Anti-inflammatory activity of a series of substituted pyrimidopurinediones, showing potential as anti-inflammatory agents in chronic inflammation models (Kaminski et al., 1989).
  • Study of new [c,d]-fused purinediones, focusing on their potential applications and chemical properties (Šimo et al., 1995).
  • Exploration of the synthesis and evaluation of mammary tumor inhibiting activity of various purine derivatives, demonstrating their potential in cancer treatment (Hartmann & Batzl, 1986).
  • Evaluation of new 8-aminoalkyl derivatives of purine-2,6-dione for their affinity and pharmacological properties, particularly as potential psychotropic agents (Chłoń-Rzepa et al., 2013).

Chemical Properties and Synthesis Techniques

  • A study on thietanyl protection in the synthesis of 8-substituted purine derivatives, highlighting advanced synthesis techniques (Khaliullin & Shabalina, 2020).
  • Investigation of the genotoxicity of various compounds, including methyl-tert-butyl ether and xylene, on human lymphocytes using the comet assay, which is relevant for understanding the cellular effects of these compounds (Chen et al., 2008).

properties

IUPAC Name

8-[benzyl(methyl)amino]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2S/c1-15-10-11-23-20(24-15)32-13-12-29-17-18(27(3)22(31)28(4)19(17)30)25-21(29)26(2)14-16-8-6-5-7-9-16/h5-11H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOXESMZUNUJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[Benzyl(methyl)amino]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione

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